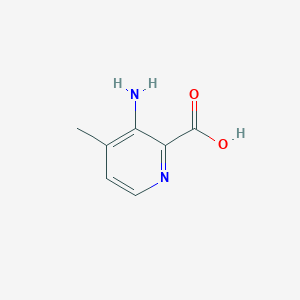

3-Amino-4-methylpicolinic acid

Overview

Description

3-Amino-4-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance and is often used in scientific research.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c1-4-2-3-9-6 (5 (4)8)7 (10)11/h2-3H,8H2,1H3, (H,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 152.15 . The compound is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Neurotransmitter-Gated Ion Channels

Research by Hara and Harris (2002) on the anesthetic mechanism of urethane, a compound used in animal studies, found that urethane affects neurotransmitter-gated ion channels, including γ-aminobutyric acidA, glycine, N-methyl-d-aspartate, and others. This study provides insights into how modifications of amino acids and related compounds can influence neurotransmitter systems and anesthesia, potentially offering a path to discovering new anesthetic agents or understanding the molecular actions of existing ones (Hara & Harris, 2002).

Nitric Oxide Synthase Inhibitors

Boer et al. (2000) explored the affinity and selectivity of various nitric oxide (NO) synthase inhibitors, developing a new radioligand, [(3)H]2-amino-4-picoline, to measure binding to human NO synthase isoenzymes. This research underscores the potential for compounds similar to 3-Amino-4-methylpicolinic acid to serve as tools in biochemical research, particularly in studying enzyme inhibition and signaling pathways (Boer et al., 2000).

Anion Binding Properties

Kubik and Goddard (2002) investigated the conformation and anion binding properties of cyclic hexapeptides containing L-4-hydroxyproline and 6-aminopicolinic acid subunits, revealing the role of these compounds in binding anions such as halides and sulfate in aqueous solutions. This study illustrates the application of aminopicolinic acid derivatives in developing receptor molecules for anion detection, which has implications for environmental monitoring and biochemical assays (Kubik & Goddard, 2002).

Luminescence and Spectroscopic Properties

Bejan et al. (2005) reported on the synthesis, characterization, and spectroscopic properties of Eu(III) complexes with 3-aminopicolinic acid derivatives. These complexes show enhanced luminescence and are proposed as light-conversion molecular devices, highlighting the potential of aminopicolinic acid derivatives in materials science and photonic applications (Bejan et al., 2005).

Safety and Hazards

The safety information for 3-Amino-4-methylpicolinic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Properties

IUPAC Name |

3-amino-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZGMCXGIXQJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341369 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-30-9 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

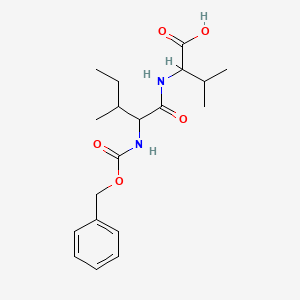

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

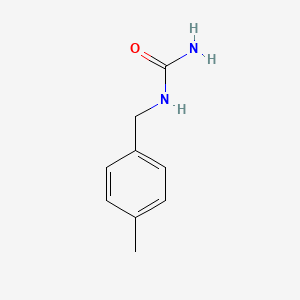

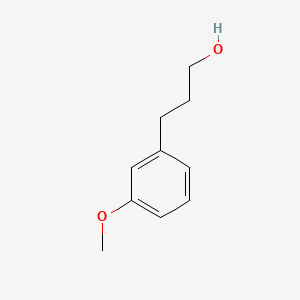

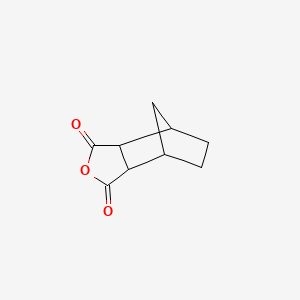

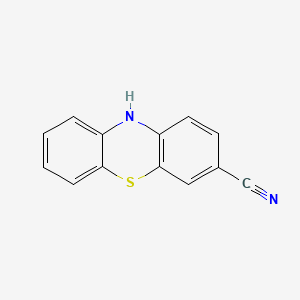

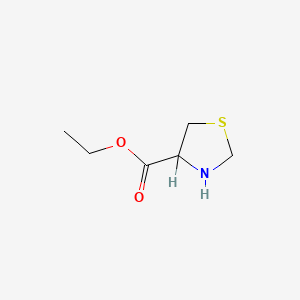

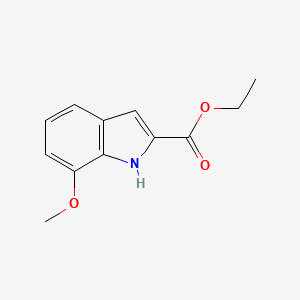

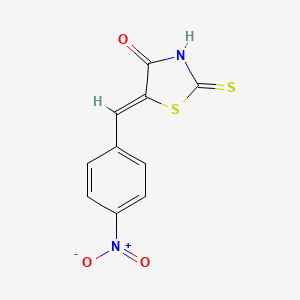

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)